3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is a complex organic compound that belongs to the class of isoindoloquinazolin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the isoindoloquinazolin core through cyclization reactions.
- Introduction of the dimethoxy and dioxo groups via selective functionalization.
- Coupling with the oxadiazole moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of efficient catalysts and reagents.
- Optimization of reaction conditions such as temperature, pressure, and solvent.
- Implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoloquinazolin derivatives with different substituents. Examples may include:
- 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
- 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide
Uniqueness
The uniqueness of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide lies in its specific combination of functional groups and its potential biological activities. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H25N5O6 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C25H25N5O6/c1-14-27-20(36-28-14)10-12-26-19(31)11-13-29-23-16-8-9-18(34-2)22(35-3)21(16)25(33)30(23)17-7-5-4-6-15(17)24(29)32/h4-9,23H,10-13H2,1-3H3,(H,26,31) |
InChI Key |
HOEOGTZEWAUDAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)CCN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.